REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6]([CH3:8])=[CH:5][C:4](=[O:9])[CH2:3]1.N(CCO)(CCO)CCO>>[CH3:1][C:2]1([CH3:10])[CH:7]=[C:6]([CH3:8])[CH2:5][C:4](=[O:9])[CH2:3]1
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Name
|
|
Quantity
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500 g
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Type
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reactant
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Smiles
|
CC1(CC(C=C(C1)C)=O)C
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was refluxed for 4 hours, whereupon it
|
Duration
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4 h
|
Type
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DISTILLATION
|
Details
|
was fractionally distilled
|
Type
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CUSTOM
|
Details
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to give a fraction at b.p. 170°
|
Type
|
CUSTOM
|
Details
|
The isomerization was performed in a reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a lateral distillation column
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC(CC(=C1)C)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |